REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:22])[N:7]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[NH:16][C:15]1=[O:21])[C:8]2=[O:13].C(N(CC)CC)C.[C:30]1([C:36]2[O:40][C:39]([C:41](Cl)=[O:42])=[N:38][N:37]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>CC#N>[C:30]1([C:36]2[O:40][C:39]([C:41]([OH:42])=[O:13])=[N:38][N:37]=2)[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[O:21]=[C:15]1[CH:14]([N:7]2[C:6](=[O:22])[C:5]3[C:9](=[CH:10][CH:11]=[CH:12][C:4]=3[CH2:3][NH-:2])[C:8]2=[O:13])[CH2:19][CH2:18][C:17](=[O:20])[NH:16]1 |f:0.1|
|
Name
|
|
Quantity
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1.55 g
|
Type
|
reactant
|
Smiles
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Cl.NCC1=C2C(N(C(C2=CC=C1)=O)C1C(NC(CC1)=O)=O)=O
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
1.67 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=NN=C(O1)C(=O)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 21 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a suspension was obtained
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with CH3CN (20 mL), water (2×20 mL), EtOAc (20 mL) and MeOH (20 mL)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
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C1(=CC=CC=C1)C1=NN=C(O1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC(CCC1N1C(C2=CC=CC(=C2C1=O)C[NH-])=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 195% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |